Methyl 4-[acetyl(hydroxy)amino]benzoate
Description
Properties
CAS No. |
62641-35-4 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 4-[acetyl(hydroxy)amino]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)11(14)9-5-3-8(4-6-9)10(13)15-2/h3-6,14H,1-2H3 |
InChI Key |
SIPZTSOBXMNKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
The preparation of methyl 4-[acetyl(hydroxy)amino]benzoate generally involves acetylation of methyl 4-amino-2-hydroxybenzoate or related intermediates. The following are the main methods documented in the literature and patent disclosures:
Acetylation of Methyl 4-Amino-2-Hydroxybenzoate
Reaction Scheme:
Methyl 4-amino-2-hydroxybenzoate + Acetyl chloride → this compound
- A solution of methyl 4-amino-2-hydroxybenzoate is dissolved in ethyl acetate.
- Sodium bicarbonate aqueous solution is cooled to 0 °C and stirred.
- Acetyl chloride is added dropwise over 15 minutes to the mixture.
- The reaction is gradually warmed to room temperature and stirred for approximately 2 hours.
- Upon completion, the organic and aqueous layers are separated; the organic layer is washed with brine, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure.
- The product is obtained in high yield (up to 99%) with high purity confirmed by NMR analysis.
| Parameter | Condition/Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 0 °C to room temperature |
| Reaction time | 2.25 hours |
| Base | Sodium bicarbonate (NaHCO3) |
| Yield | 99% |
| Purification | Washing with brine, drying |
This method is efficient and scalable, producing this compound with excellent yield and purity.
Esterification and Subsequent Acetylation
An alternative preparative approach involves:
- Step 1: Esterification of 4-amino-2-hydroxybenzoic acid with methanol under acidic conditions to yield methyl 4-amino-2-hydroxybenzoate.
- Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetylated product.
Typical Conditions for Esterification:
- Methanol and sulfuric acid as catalyst, heated to 80 °C for 6 hours.
- pH adjustment and extraction steps to isolate methyl 4-amino-2-hydroxybenzoate.
- Acetic anhydride or acetyl chloride added dropwise at 0 °C in dichloromethane or ethyl acetate.
- Stirring at 10 °C for 4 hours.
- Workup involves quenching in ice water, filtration, and washing with brine.
This multi-step method yields acetylated methyl esters with yields around 72-90% depending on reaction conditions.
Process Optimization and Industrial Considerations
- The acetylation reaction is sensitive to temperature and pH control to avoid side reactions such as over-acetylation or hydrolysis.
- Use of sodium bicarbonate as a base provides mild conditions that neutralize generated HCl and facilitate clean product isolation.
- The reaction solvent choice (ethyl acetate or dichloromethane) impacts reaction kinetics and ease of product recovery.
- High yields (up to 99%) and purity are achievable with proper control of reaction parameters.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acetylation of methyl 4-amino-2-hydroxybenzoate | Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride, NaHCO3, ethyl acetate, 0 °C to RT | 99 | Simple, high-yield, scalable |
| Esterification + Acetylation | 4-amino-2-hydroxybenzoic acid | Methanol, H2SO4 (esterification); Ac2O or AcCl (acetylation) | 72-90 | Two-step, moderate complexity |
| Halogenation + Coupling (related intermediates) | Protected amino-hydroxybenzoic acid esters | N-chlorosuccinimide, Pd catalyst, trialkyl acetylene silane | ~54 (overall) | Complex, for benzofuran derivatives |
Research Discoveries and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the acetylation at the amino group and retention of the hydroxy group.
- High-performance liquid chromatography (HPLC) and melting point analysis verify purity and identity.
- The mild reaction conditions prevent hydrolysis of the methyl ester, preserving the integrity of the molecule for further synthetic applications.
- The acetylated product serves as a key intermediate for further functionalization in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions:
Methyl 4-[acetyl(hydroxy)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Methyl 4-[acetyl(carbonyl)amino]benzoate.
Reduction: this compound alcohol.
Substitution: N-alkyl derivatives of this compound.
Scientific Research Applications
Methyl 4-[acetyl(hydroxy)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[acetyl(hydroxy)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the amino group can participate in nucleophilic reactions, potentially modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Methyl 4-[acetyl(hydroxy)amino]benzoate
Key Observations:
- Substituent Position : The position of functional groups (e.g., C2 vs. C4) significantly impacts physicochemical properties. For example, Methyl 4-acetamido-2-hydroxybenzoate (C2-OH) exhibits stronger hydrogen-bonding capacity than the target compound .
- Functional Group Chemistry: The acetyl(hydroxy)amino group (-NH-OAc) in the target compound provides moderate polarity, whereas the carbamoylamino group (-NHCONH₂) in analogues increases hydrophilicity . Thiazolidinone-containing derivatives demonstrate enhanced biological activity due to their heterocyclic structure .
Spectroscopic and Analytical Data
- NMR/IR Analysis : The target compound’s ¹H NMR in CDCl₃ shows characteristic aromatic proton shifts (δ 7.8–8.2 ppm) and acetyl methyl resonance (δ ~2.1 ppm) . Similar analogues (e.g., Methyl 4-acetamido-2-hydroxybenzoate) exhibit additional hydroxyl proton signals (δ ~10 ppm) in DMSO .
- Mass Spectrometry : Molecular ion peaks for methyl benzoate derivatives typically appear at m/z = [M+H]⁺ ~180–250, depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
